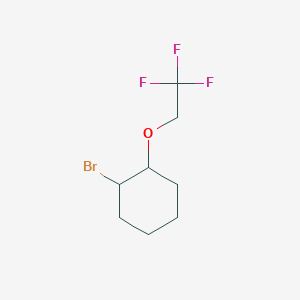
1-Bromo-2-(2,2,2-trifluoroethoxy)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(2,2,2-trifluoroethoxy)cyclohexane is an organic compound characterized by the presence of a bromine atom and a trifluoroethoxy group attached to a cyclohexane ring
Métodos De Preparación
The synthesis of 1-Bromo-2-(2,2,2-trifluoroethoxy)cyclohexane typically involves the reaction of cyclohexanol with 2,2,2-trifluoroethanol in the presence of a brominating agent such as phosphorus tribromide. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to ensure controlled bromination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-Bromo-2-(2,2,2-trifluoroethoxy)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2-(2,2,2-trifluoroethoxy)cyclohexanol.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield 2-(2,2,2-trifluoroethoxy)cyclohexane.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form corresponding cyclohexanone derivatives.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran, catalysts such as palladium on carbon, and temperature ranges from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1-Bromo-2-(2,2,2-trifluoroethoxy)cyclohexane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory and anti-cancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(2,2,2-trifluoroethoxy)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in various biological effects. The bromine atom can also participate in halogen bonding, further influencing the compound’s interactions with molecular targets .
Comparación Con Compuestos Similares
1-Bromo-2-(2,2,2-trifluoroethoxy)cyclohexane can be compared with similar compounds such as:
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: This compound has a benzene ring instead of a cyclohexane ring, which can affect its chemical reactivity and biological activity.
(1-Bromo-2,2,2-trifluoroethyl)benzene: This compound lacks the cyclohexane ring and has different physical and chemical properties.
1-Bromo-2-(2,2,2-trifluoroethoxy)benzene:
The uniqueness of this compound lies in its combination of a cyclohexane ring with a trifluoroethoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C8H12BrF3O |
|---|---|
Peso molecular |
261.08 g/mol |
Nombre IUPAC |
1-bromo-2-(2,2,2-trifluoroethoxy)cyclohexane |
InChI |
InChI=1S/C8H12BrF3O/c9-6-3-1-2-4-7(6)13-5-8(10,11)12/h6-7H,1-5H2 |
Clave InChI |
DWYJCEPWPPOYBV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)OCC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


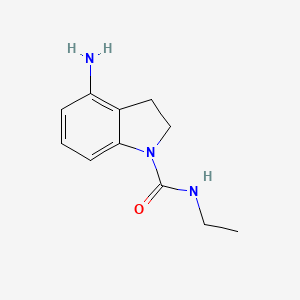
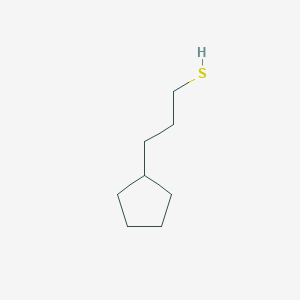

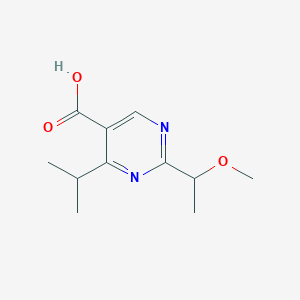
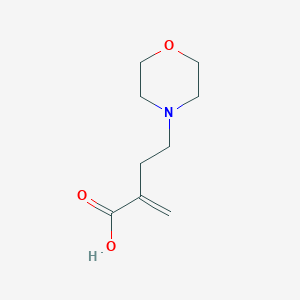
![N-[(4-bromophenyl)methyl]-4-fluoro-N-methylbenzene-1-sulfonamide](/img/structure/B15312198.png)
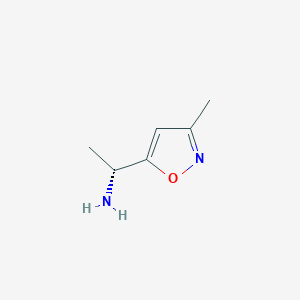
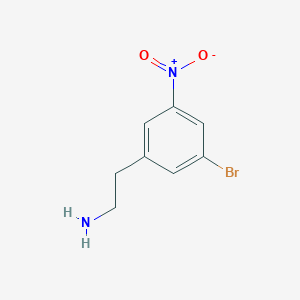
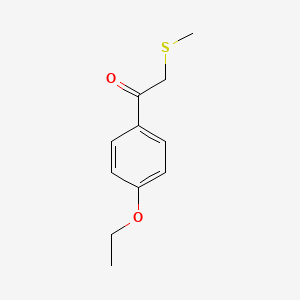
![Potassium (6,6-difluorobicyclo[3.1.0]hexan-1-yl)trifluoroborate](/img/structure/B15312218.png)
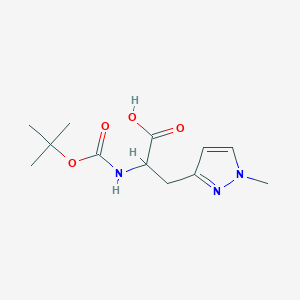
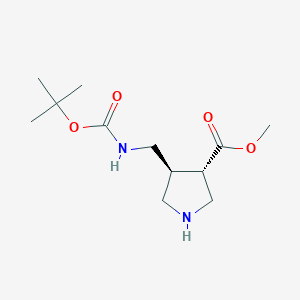
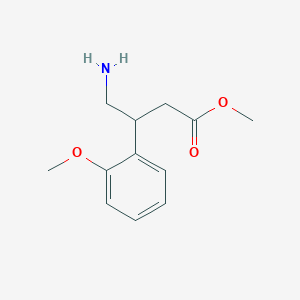
![4-{[1-(Bromomethyl)cyclopropyl]methyl}morpholinehydrobromide](/img/structure/B15312257.png)
